molecular formula C12H19NO2 B1377511 {[2-(3-Aminopropoxy)ethoxy]methyl}benzene CAS No. 1443979-55-2

{[2-(3-Aminopropoxy)ethoxy]methyl}benzene

Cat. No.: B1377511
CAS No.: 1443979-55-2
M. Wt: 209.28 g/mol
InChI Key: HVYOWVSQBQKPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[2-(3-Aminopropoxy)ethoxy]methyl}benzene is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of an aminopropoxy group attached to an ethoxy group, which is further connected to a methylbenzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3-Aminopropoxy)ethoxy]methyl}benzene typically involves the following steps:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 3-aminopropanol and 2-chloroethanol.

    Etherification Reaction: The intermediate compounds undergo an etherification reaction to form 2-(3-aminopropoxy)ethanol.

    Alkylation Reaction: The final step involves the alkylation of 2-(3-aminopropoxy)ethanol with methylbenzene under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:

    Temperature Control: Maintaining an optimal temperature to facilitate the reactions.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing purification techniques such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[2-(3-Aminopropoxy)ethoxy]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropoxy and ethoxy groups can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Halogenating agents like chlorine and bromine are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

{[2-(3-Aminopropoxy)ethoxy]methyl}benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(3-Aminopropoxy)ethoxy]methyl}benzene
  • {[2-(2-Aminoethoxy)ethoxy]methyl}benzene
  • {[2-(3-Aminopropoxy)propoxy]methyl}benzene

Uniqueness

This compound is unique due to its specific structural features, such as the aminopropoxy and ethoxy groups attached to the methylbenzene ring. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(2-phenylmethoxyethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYOWVSQBQKPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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